molecular formula C11H9NO2 B11909173 6-Methyl-1-nitronaphthalene CAS No. 54755-20-3

6-Methyl-1-nitronaphthalene

Cat. No.: B11909173
CAS No.: 54755-20-3
M. Wt: 187.19 g/mol
InChI Key: NIZJCTDLGCQISP-UHFFFAOYSA-N
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Description

6-Methyl-1-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, where a methyl group is attached to the sixth position and a nitro group is attached to the first position. This compound is known for its pale yellow color and is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-nitronaphthalene typically involves the nitration of 6-methylnaphthalene. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of solid acid catalysts, such as sulfated zirconia, has been explored to enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction: 6-Methyl-1-aminonaphthalene.

    Oxidation: 6-Methyl-1-naphthoic acid.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

6-Methyl-1-nitronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a probe for investigating enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: Research is ongoing to evaluate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-1-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound can also undergo metabolic activation, leading to the formation of electrophilic species that can bind to nucleophilic sites in proteins and DNA, potentially leading to biological effects .

Comparison with Similar Compounds

    1-Nitronaphthalene: Similar in structure but lacks the methyl group at the sixth position.

    6-Methoxy-1-nitronaphthalene: Similar but has a methoxy group instead of a methyl group.

    1-Chloro-8-nitronaphthalene: Similar but has a chlorine atom at the eighth position.

Uniqueness: 6-Methyl-1-nitronaphthalene is unique due to the presence of both a methyl and a nitro group on the naphthalene ring, which influences its reactivity and applications. The methyl group can participate in various chemical transformations, providing a versatile platform for further functionalization .

Properties

CAS No.

54755-20-3

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

6-methyl-1-nitronaphthalene

InChI

InChI=1S/C11H9NO2/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7H,1H3

InChI Key

NIZJCTDLGCQISP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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